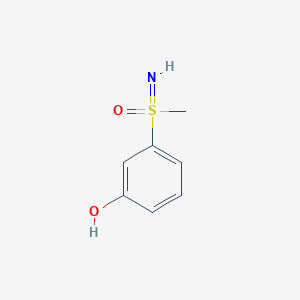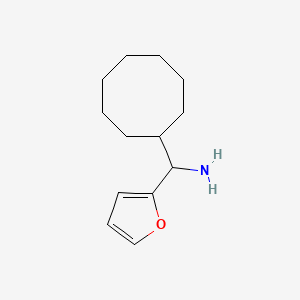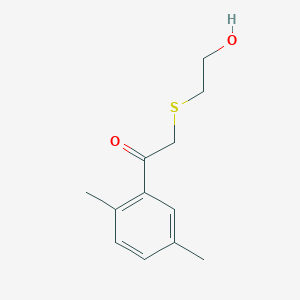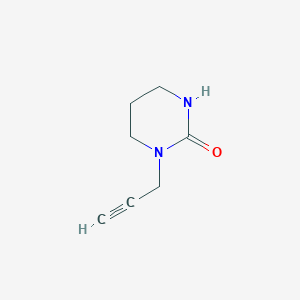
1-(Bromomethyl)-1-(tert-butoxymethyl)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-1-(tert-butoxymethyl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a bromomethyl group and a tert-butoxymethyl group. This compound is of interest in organic synthesis due to its potential reactivity and utility in forming more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(tert-butoxymethyl)cyclobutane typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through [2+2] cycloaddition reactions of alkenes.
Introduction of the tert-butoxymethyl group: This can be done by reacting the cyclobutane with tert-butyl alcohol in the presence of an acid catalyst.
Bromomethylation: The final step involves the bromomethylation of the cyclobutane ring, which can be achieved using bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
1-(Bromomethyl)-1-(tert-butoxymethyl)cyclobutane can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce new functional groups.
Reduction: The compound can be reduced to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(azidomethyl)-1-(tert-butoxymethyl)cyclobutane.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Could be used in the synthesis of pharmaceutical agents.
Industry: May be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Bromomethyl)-1-(tert-butoxymethyl)cyclobutane would depend on its specific application. For example, in a nucleophilic substitution reaction, the bromomethyl group would act as a leaving group, allowing the nucleophile to attach to the cyclobutane ring.
類似化合物との比較
Similar Compounds
1-(Chloromethyl)-1-(tert-butoxymethyl)cyclobutane: Similar structure but with a chlorine atom instead of a bromine atom.
1-(Bromomethyl)-1-(methoxymethyl)cyclobutane: Similar structure but with a methoxymethyl group instead of a tert-butoxymethyl group.
特性
分子式 |
C10H19BrO |
|---|---|
分子量 |
235.16 g/mol |
IUPAC名 |
1-(bromomethyl)-1-[(2-methylpropan-2-yl)oxymethyl]cyclobutane |
InChI |
InChI=1S/C10H19BrO/c1-9(2,3)12-8-10(7-11)5-4-6-10/h4-8H2,1-3H3 |
InChIキー |
VDBINLDGDVQWFI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OCC1(CCC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


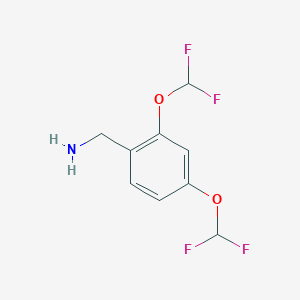

![2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonylchloride](/img/structure/B13647681.png)
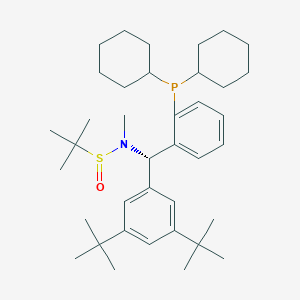
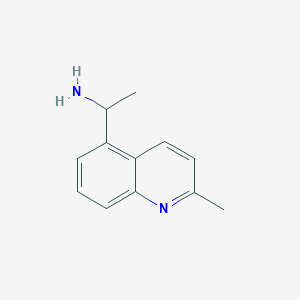
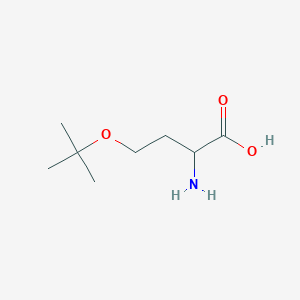

![(S)-4-(Fmoc-amino)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid](/img/structure/B13647723.png)
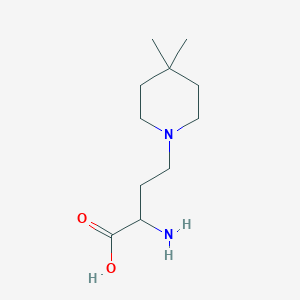
![6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13647751.png)
